molecular formula C20H20O7 B587741 Sinensetin-d3 CAS No. 1438399-79-1

Sinensetin-d3

Cat. No.: B587741
CAS No.: 1438399-79-1
M. Wt: 375.391
InChI Key: LKMNXYDUQXAUCZ-GKOSEXJESA-N
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Description

Sinensetin is a plant-derived polymethoxylated flavonoid found in certain citrus fruits and Orthosiphon aristatus var. aristatus . It has been found to possess strong anticancer activities and a variety of other pharmacological benefits .


Molecular Structure Analysis

Sinensetin is a pentamethoxyflavone, chemically known as 2-(3,4-dimethoxyphenyl)-5,6,7-trimethoxy-4H-1-benzopyran-4-one . The flavone skeleton is substituted by methoxy groups at positions 5, 6, 7, 3′ and 4’, respectively, with a molecular formula of C20H20O7 and molecular weight of 372.4 g/mol .


Chemical Reactions Analysis

The chemical reactions involving Sinensetin-d3 are not well-documented in the available literature. More research is needed in this area .


Physical and Chemical Properties Analysis

Sinensetin is a white crystalline powder, soluble in methanol, ethanol, DMSO and other organic solvents . It has a molecular weight of 372.37 .

Scientific Research Applications

Metabolic and Lipid Regulation

Sinensetin demonstrates significant effects on lipid metabolism, as evidenced by studies on mature 3T3-L1 adipocytes. It has been found to reduce the expression of sterol regulatory element-binding protein 1c (SREBP1c), indicating its potential anti-adipogenic properties. Furthermore, sinensetin enhances lipolysis via cAMP-mediated pathways and improves fatty acid β-oxidation, suggesting its utility in obesity prevention and management (Kang et al., 2013).

Anticancer Activity

Sinensetin has been recognized for its potent anticancer activities, particularly in hepatocellular carcinoma (HCC) and human T-cell lymphoma models. It induces autophagic cell death in HCC through the p53-related AMPK/mTOR signaling pathway, offering a novel approach to cancer treatment (Kim et al., 2020). Additionally, sinensetin has been shown to induce apoptosis and autophagy in human T-cell lymphoma, suggesting its broad potential in cancer therapy (Tan et al., 2019).

Neuroprotective Effects

Research indicates that sinensetin offers protective effects against neurotoxicity induced by oxygen-glucose deprivation/reperfusion, through mitigating inflammation, oxidative stress, and apoptosis via the MAPK pathway in human cerebral microvascular endothelial cells (Yang et al., 2021). This highlights its potential in treating conditions related to cerebral ischemia and stroke.

Anti-inflammatory and Immunomodulatory Effects

Sinensetin has shown efficacy in suppressing inflammatory responses in various models, including inhibiting IL-6 production in human mast cells via the STAT3 and NF-κB pathways, offering insights into its mechanism of action in controlling inflammatory diseases (Chae et al., 2017).

Vasorelaxant Effects

The compound also exhibits vasorelaxant effects, mediated through the NO/sGC/cGMP pathway and involvement of potassium and calcium channels, suggesting its potential in managing hypertension and promoting cardiovascular health (Yam et al., 2018).

Pulmonary Fibrosis

In the context of pulmonary fibrosis, network pharmacology and mouse model studies indicate that sinensetin might delay disease progression through modulation of the PI3K-AKT signaling pathway, presenting a novel therapeutic approach to this challenging condition (Xu et al., 2021).

Mechanism of Action

Target of Action

Sinensetin-d3, a plant-derived polymethoxylated flavonoid, is found in Orthosiphon aristatus var. aristatus and several citrus fruits . It has been found to possess strong anticancer activities and a variety of other pharmacological benefits .

Mode of Action

This compound interacts with its targets, such as P-gp, by binding competitively and noncompetitively, blocking the substrate transportation . This interaction can lead to changes in the cellular environment, potentially enhancing the efficacy of other drugs by preventing their expulsion from the cells .

Biochemical Pathways

This compound has been shown to affect several biochemical pathways. For instance, it has been found to suppress Txnip/NLRP3/Caspase-1/GSDMD signaling-mediated inflammatory responses and pyroptosis . This pathway is involved in inflammation and cell death, suggesting that this compound may have anti-inflammatory and protective effects on cells .

Pharmacokinetics

It has been suggested that more in vivo studies in various animal models, including pharmacokinetic, pharmacodynamic, and bioavailability studies, are required to assess its efficacy and safety .

Result of Action

The results of this compound’s action are varied and depend on the context. In vitro and in vivo studies have shown that it possesses strong anticancer activities and a wide range of pharmacological activities such as anti-inflammatory, antioxidant, antimicrobial, anti-obesity, anti-dementia, and vasorelaxant activities . These effects are likely the result of its interactions with its targets and its impact on various biochemical pathways .

Action Environment

The action environment of this compound can influence its action, efficacy, and stability. It’s worth noting that this compound is found in various plants and fruits, suggesting that it is stable in a range of natural environments

Safety and Hazards

Sinensetin is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes .

Future Directions

Sinensetin is a promising anticancer drug candidate for future development to delay cancer progression and prolong survival . More in vivo studies in various animal models including toxicity, pharmacokinetic, pharmacodynamic and bioavailability studies are required to assess its efficacy and safety before submission to clinical studies .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of Sinensetin-d3 involves the conversion of a starting material to an intermediate compound, followed by the addition of deuterium atoms to the intermediate to obtain the final product.", "Starting Materials": [ "4-hydroxy-2-methoxybenzaldehyde", "2,4,6-trimethoxybenzaldehyde", "deuterium oxide", "sodium borohydride", "acetic anhydride", "pyridine", "sodium hydroxide", "ethanol" ], "Reaction": [ "Step 1: Condensation of 4-hydroxy-2-methoxybenzaldehyde and 2,4,6-trimethoxybenzaldehyde in the presence of sodium hydroxide to form a chalcone intermediate.", "Step 2: Reduction of the chalcone intermediate using sodium borohydride in ethanol to obtain the corresponding diol intermediate.", "Step 3: Protection of the diol intermediate using acetic anhydride in the presence of pyridine to form a diacetate intermediate.", "Step 4: Exchange of the hydrogen atoms in the diacetate intermediate with deuterium atoms using deuterium oxide in the presence of sodium hydroxide.", "Step 5: Hydrolysis of the diacetate intermediate using sodium hydroxide to obtain the final product, Sinensetin-d3." ] }

CAS No.

1438399-79-1

Molecular Formula

C20H20O7

Molecular Weight

375.391

IUPAC Name

2-(3,4-dimethoxyphenyl)-5,7-dimethoxy-6-(trideuteriomethoxy)chromen-4-one

InChI

InChI=1S/C20H20O7/c1-22-13-7-6-11(8-15(13)23-2)14-9-12(21)18-16(27-14)10-17(24-3)19(25-4)20(18)26-5/h6-10H,1-5H3/i4D3

InChI Key

LKMNXYDUQXAUCZ-GKOSEXJESA-N

SMILES

COC1=C(C=C(C=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)OC)OC)OC)OC

Synonyms

2-(3,4-Dimethoxyphenyl)-5,6,7-trimethoxy-4H-1-benzopyran-4-one-d3;  3’,4’,5,6,7-Pentamethoxyflavone-d3;  5,6,7,3’,4’-Pentamethoxyflavone-d3;  Pedalitin-d3 Permethyl Ether; 

Origin of Product

United States

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